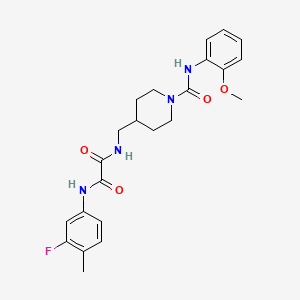
N1-(3-fluoro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluoro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.491. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Radiotracers
Research includes the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET). For example, a study demonstrated the synthesis of radiolabeled compounds for potential use in PET imaging to study cannabinoid receptors, highlighting the role of fluorine-substituted compounds in neuroscience research (Katoch-Rouse & Horti, 2003).
Development of COX2 Inhibitors
The synthesis of novel compounds for potential therapeutic applications has been researched, such as the development of COX2 inhibitors using oxazine derivatives, indicating the compound's potential in anti-inflammatory therapy (Srinivas et al., 2015).
Potential Biomedical Applications
Neuroscience and Receptor Studies
Compounds with structural similarities are used in neuroscience, such as investigating the role of Orexin-1 Receptor mechanisms in compulsive food consumption and potential treatments for binge eating disorders, showcasing the compound's relevance in studying neural mechanisms and therapeutic applications (Piccoli et al., 2012).
Cancer Research
Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the importance of fluorine-substituted compounds in developing treatments for Met-dependent cancers, indicating potential applications in oncology (Schroeder et al., 2009).
Corrosion Inhibition
Studies on the adsorption and corrosion inhibition properties of piperidine derivatives on iron, involving quantum chemical calculations and molecular dynamics simulations, suggest applications in materials science and corrosion prevention (Kaya et al., 2016).
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-15-7-8-17(13-18(15)24)26-22(30)21(29)25-14-16-9-11-28(12-10-16)23(31)27-19-5-3-4-6-20(19)32-2/h3-8,13,16H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTKLXWMQBBENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2686449.png)
![2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2686453.png)

![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2686456.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686458.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2686462.png)

![({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate](/img/structure/B2686464.png)
